1-{[1-(2,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide
Description
This compound features a pyrrolidin-5-one core substituted with a 2,4-dimethoxyphenyl group at the 1-position and a piperidine-4-carboxamide moiety linked via a carbonyl group at the 3-position.
Properties
IUPAC Name |
1-[1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5/c1-26-14-3-4-15(16(10-14)27-2)22-11-13(9-17(22)23)19(25)21-7-5-12(6-8-21)18(20)24/h3-4,10,12-13H,5-9,11H2,1-2H3,(H2,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMSERVECGQLFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(2,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:
Preparation of 2,4-Dimethoxybenzaldehyde: This can be synthesized from 2,4-dimethoxytoluene through oxidation.
Formation of Pyrrolidinone Intermediate: The 2,4-dimethoxybenzaldehyde is reacted with an appropriate amine to form the pyrrolidinone intermediate.
Coupling with Piperidine: The pyrrolidinone intermediate is then coupled with piperidine-4-carboxylic acid under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(2,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-{[1-(2,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[1-(2,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Pyrrolidinone Ring
The 2,4-dimethoxyphenyl group distinguishes this compound from structurally related derivatives. Key analogs include:
- 1-{[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(tetrahydro-2H-pyran-4-ylmethyl)piperidine-4-carboxamide (): Differs in the monomethoxy substitution (4-methoxy vs. 2,4-dimethoxy), which reduces steric bulk and electronic effects. The tetrahydro-2H-pyran-4-ylmethyl group on the piperidine carboxamide may enhance solubility compared to unmodified analogs.
2-{[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}hydrazinecarboxamide ():
- Replaces methoxy with a 4-chloro substituent , introducing electron-withdrawing effects that could alter binding affinity or metabolic stability.
- The hydrazinecarboxamide side chain (vs. piperidine-4-carboxamide) may influence hydrogen-bonding interactions in biological targets.
Ethyl 4-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidine-3-amido]benzoate ():
- Features a 3,4-dimethoxyphenyl group and an ester-linked benzoate, suggesting divergent reactivity (e.g., ester hydrolysis vs. carboxamide stability).
Piperidine-4-Carboxamide Derivatives
The piperidine-4-carboxamide scaffold is shared with compounds reported in antiviral research ():
- (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide: Incorporates a naphthyl group and fluorobenzyl side chain, demonstrating how hydrophobic aromatic extensions enhance target engagement (e.g., SARS-CoV-2 inhibition). Contrasts with the simpler 2,4-dimethoxyphenyl-pyrrolidinone motif in the target compound.
Biological Activity
1-{[1-(2,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide, also referred to as a piperidine derivative, has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that may interact with various biological targets, leading to significant pharmacological effects.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Formula: CHNO
Molar Mass: 336.39 g/mol
Physical Properties:
- Solubility: Soluble in organic solvents like DMSO and methanol.
- Melting Point: Not extensively documented but expected to be moderate based on similar compounds.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the piperidine ring and the carbonyl functionalities suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.
Research indicates that such compounds may act as inhibitors or modulators of key biological processes, although specific mechanisms for this compound are still under investigation.
In Vitro Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:
Case Studies
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Carbonic Anhydrase Inhibition:
- A study explored the inhibition of carbonic anhydrase by related piperidine derivatives. The findings suggested that modifications to the piperidine core could enhance inhibitory activity, indicating a promising avenue for further research on this compound's efficacy in similar contexts.
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Neuropharmacological Effects:
- Research involving structurally analogous compounds indicated potential neuropharmacological properties, including modulation of serotonin pathways, which may contribute to antidepressant-like effects.
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Antitumor Properties:
- Preliminary data from cellular assays demonstrated that compounds with similar structural motifs exhibited cytotoxic effects against various cancer cell lines, suggesting that further investigation into this compound's antitumor potential is warranted.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
